4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with various functional groups, including an ethyl group, a methyl group, and a piperazine ring linked to a pyrimidin-2-yl group
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
It’s suggested that the compound may inhibit er stress and apoptosis, and the nf-kb inflammatory pathway . This is based on the observation that similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound likely affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . Inhibition of these pathways can lead to reduced inflammation and apoptosis, which are key processes in many diseases, including neurodegenerative disorders .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and apoptosis, as suggested by the observed inhibition of NO and TNF-α production, and reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of ethyl acetoacetate with guanidine to form a pyrimidinone intermediate, which is then further modified to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural diversity makes it valuable in the development of new chemical entities.
Biology: In biological research, 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrimido[4,5-d]pyrimidines: A class of compounds with diverse biological activities, including anticancer, antioxidant, and antiviral properties.
Uniqueness: 4-Ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique structural features and potential applications. Its ability to interact with multiple biological targets and its versatility in chemical synthesis make it distinct from other similar compounds.
Properties
IUPAC Name |
4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVQASZNYUVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.